3-(2,5-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2,5-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound It features a pyrazole ring substituted with a dimethoxyphenyl group, a fluorophenoxyethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with Dimethoxyphenyl Group:
Attachment of the Fluorophenoxyethyl Group: This step involves the nucleophilic substitution reaction where the pyrazole derivative reacts with a 4-fluorophenoxyethyl halide.
Formation of the Carboxamide Group: The final step involves the reaction of the substituted pyrazole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of the pyrazole ring and the dimethoxyphenyl group suggests possible activity as an enzyme inhibitor or receptor ligand.
Medicine
Medicinally, 3-(2,5-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and anticancer properties.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target, potentially affecting signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide: Lacks the fluorophenoxyethyl group.
N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the dimethoxyphenyl group.
3-(2,5-dimethoxyphenyl)-N-(2-phenoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the fluorine atom.
Uniqueness
The presence of both the dimethoxyphenyl and fluorophenoxyethyl groups in 3-(2,5-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide makes it unique. These groups can confer distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[2-(4-fluorophenoxy)ethyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4/c1-25-19(21(26)23-10-11-29-15-6-4-14(22)5-7-15)13-18(24-25)17-12-16(27-2)8-9-20(17)28-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNUAWMJKCXRNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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